molecular formula C15H15Cl B1607857 4-(Chloromethyl)dibenzyl CAS No. 80676-35-3

4-(Chloromethyl)dibenzyl

Cat. No.: B1607857
CAS No.: 80676-35-3
M. Wt: 230.73 g/mol
InChI Key: KPTSLALCCGBCOB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)dibenzyl: is an organic compound with the molecular formula C15H15Cl It consists of a dibenzyl moiety with a chloromethyl group attached to one of the benzyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)dibenzyl can be synthesized through several methods. One common approach involves the chloromethylation of dibenzyl compounds. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

C6H5CH2CH2C6H5+CH2O+HClC6H5CH2CH2C6H4CH2Cl+H2O\text{C6H5CH2CH2C6H5} + \text{CH2O} + \text{HCl} \rightarrow \text{C6H5CH2CH2C6H4CH2Cl} + \text{H2O} C6H5CH2CH2C6H5+CH2O+HCl→C6H5CH2CH2C6H4CH2Cl+H2O

Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)dibenzyl undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of dibenzylmethane.

Scientific Research Applications

4-(Chloromethyl)dibenzyl has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)dibenzyl involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species.

Comparison with Similar Compounds

    Benzyl Chloride: Similar structure but with only one benzyl group.

    Dibenzyl Chloride: Contains two benzyl groups but lacks the chloromethyl group.

    4-(Bromomethyl)dibenzyl: Similar structure with a bromomethyl group instead of a chloromethyl group.

Properties

IUPAC Name

1-(chloromethyl)-4-(2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTSLALCCGBCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370070
Record name 4-phenethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80676-35-3
Record name 4-phenethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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